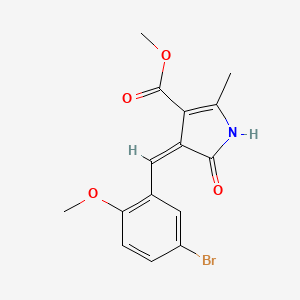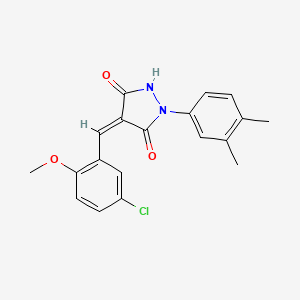
methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate, also known as MDMC, is a chemical compound that has been widely studied for its potential use in scientific research. MDMC is a cyclohexene derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different applications.
Mécanisme D'action
The exact mechanism of action of methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate is not fully understood, but it is believed to act on a variety of different molecular targets in the body. Some studies have suggested that the compound may interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential as a neuroprotective agent, and may be useful in the treatment of a range of different neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has a number of advantages for use in laboratory experiments, including its relatively low toxicity and high potency. However, the compound can be difficult to synthesize and may require specialized equipment and expertise to work with.
Orientations Futures
There are a number of different directions that future research on methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate could take. Some potential areas of exploration include the development of new synthetic methods for the compound, the identification of new molecular targets for its activity, and the development of new drugs and therapies based on its properties. Additionally, further research is needed to fully understand the mechanism of action of methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate and its potential applications in a range of different fields.
Méthodes De Synthèse
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate can be synthesized using a variety of different methods, including the reaction of 4-morpholinylcyclohexanone with dimethyl malonate and subsequent decarboxylation. Other methods of synthesis have also been explored, including the use of palladium-catalyzed cross-coupling reactions and other advanced chemical techniques.
Applications De Recherche Scientifique
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has been studied extensively for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
methyl 6,6-dimethyl-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2)9-10(15-4-6-19-7-5-15)8-11(16)12(14)13(17)18-3/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIUQXBZCECCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,6-dimethyl-4-(morpholin-4-yl)-2-oxocyclohex-3-ene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)